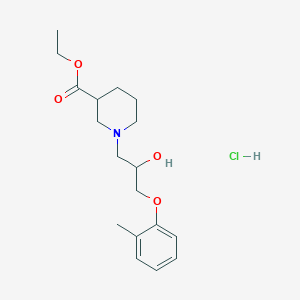

![molecular formula C13H16N4O2 B3013899 8-(2-羟乙基)-4-(吡咯烷-1-基)吡啶并[2,3-d]嘧啶-7(8H)-酮 CAS No. 2034572-81-9](/img/structure/B3013899.png)

8-(2-羟乙基)-4-(吡咯烷-1-基)吡啶并[2,3-d]嘧啶-7(8H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrido[1,2-a]pyrimidin-4-one Derivatives as Aldose Reductase Inhibitors

The study of pyrido[1,2-a]pyrimidin-4-one derivatives has revealed their potential as selective aldose reductase (ALR2) inhibitors. These compounds, particularly those with a phenol or catechol moiety, have shown inhibitory activity in the micromolar/submicromolar range. The presence of a hydroxy group in specific positions significantly enhances their inhibitory potency. The research indicates that the phenol or catechol hydroxyls are crucial for the enzyme's pharmacophoric recognition. Additionally, these derivatives exhibit notable antioxidant properties, with catechol derivatives displaying the best activity. Docking simulations into the ALR2 crystal structure have supported the structure-activity relationships observed in these compounds .

Phosphodiesterase 5 Inhibitors from Pyrido[2,3-d]pyrimidin-7-one Derivatives

A novel series of 8H-Pyrido[2,3-d]pyrimidin-7-one derivatives has been identified as highly selective inhibitors of phosphodiesterase 5 (PDE5). These compounds, particularly those with an (S)-2-(hydroxymethyl)pyrrolidin-1-yl group and a 3-chloro-4-methoxybenzyl group, have demonstrated potent PDE5 inhibitory activities. Among them, the 5-methyl analogue has shown a significant relaxant effect on isolated rabbit corpus cavernosum, indicating potential applications in treating erectile dysfunction .

KDM4 and KDM5 Histone Lysine Demethylase Inhibitors

The discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives has led to the development of potent inhibitors of JmjC histone N-methyl lysine demethylases (KDMs). Optimization through structure-based design has produced 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, which are potent against KDM4 and KDM5 subfamily demethylases. These inhibitors demonstrate selectivity, cellular permeability, and the ability to inhibit demethylation of specific histone marks in cell-based assays .

Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives

The synthesis of 6-acylpyrido[2,3-d]pyrimidin-7(8H)-ones has been achieved by heating 5-acetyl-4-aminopyrimidine derivatives with various β-dicarbonyl compounds without a base. The reaction with ethyl malonate yields ethyl 7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylates. The pyridone structures of the synthesized pyridopyrimidines have been confirmed through IR spectroscopy, providing a foundation for further exploration of their chemical properties and potential biological activities .

科学研究应用

代谢和排泄

与“8-(2-羟乙基)-4-(吡咯烷-1-基)吡啶并[2,3-d]嘧啶-7(8H)-酮”类似的化合物的代谢和排泄途径已得到广泛研究。这些研究表明,此类化合物吸收迅速,在排泄前经历涉及羟基化和葡萄糖醛酸化的广泛代谢。这些化合物的排泄通过尿液和粪便进行,表明它们被身体很好地吸收和代谢。这些研究强调了了解此类化合物的药代动力学对其在治疗应用中的有效和安全使用具有重要意义(Shilling 等人,2010 年),(He 等人,2009 年)。

药代动力学

对类似分子的研究表明,它们吸收迅速,代谢具有复杂性,涉及氧化和葡萄糖醛酸化等多种途径。这些发现对于开发基于此类化合物的药物至关重要,因为了解它们的药代动力学有助于优化剂量和给药途径,以用于潜在的治疗用途(Christopher 等人,2010 年)。

潜在治疗效果

“8-(2-羟乙基)-4-(吡咯烷-1-基)吡啶并[2,3-d]嘧啶-7(8H)-酮”及其类似物的结构特征表明它们具有抑制特定酶或受体的潜力。这一特性为探索这些化合物在治疗各种疾病(包括癌症、代谢紊乱和炎症性疾病)中的治疗效果开辟了途径。虽然对“8-(2-羟乙基)-4-(吡咯烷-1-基)吡啶并[2,3-d]嘧啶-7(8H)-酮”的直接研究可能有限,但对结构相关化合物的研究为它们在药物开发和治疗中的可能应用提供了见解(Meng 等人,2018 年)。

属性

IUPAC Name |

8-(2-hydroxyethyl)-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c18-8-7-17-11(19)4-3-10-12(14-9-15-13(10)17)16-5-1-2-6-16/h3-4,9,18H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVGCVJFQCIZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2C=CC(=O)N3CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

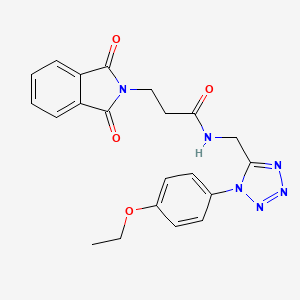

![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3013816.png)

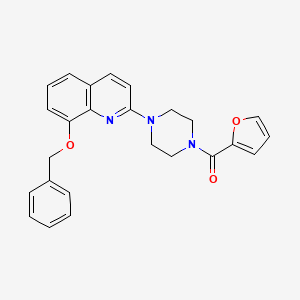

![2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid](/img/structure/B3013818.png)

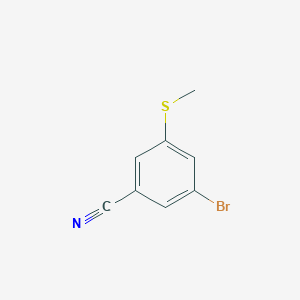

![N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3013820.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013822.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3013825.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)

![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)

![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)

![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)